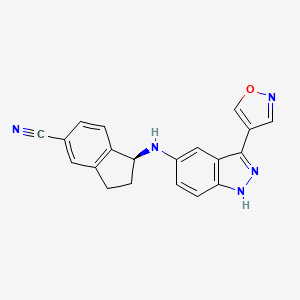
Photo-lysine-d2-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Photo-lysine-d2-1 is a deuterium-labeled derivative of Photo-lysine, which is a photo-reactive amino acid based on DL-lysine. This compound is designed to capture proteins that bind to lysine post-translational modifications. The deuterium labeling enhances the compound’s stability and allows for more precise tracking in various scientific applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Photo-lysine-d2-1 involves the incorporation of deuterium into the lysine structure. This can be achieved through the oxidation of the corresponding diaziridine with oxidants such as silver oxide, iodine/triethylamine, or chromium trioxide. Alternatively, a base-mediated one-pot reaction can also be used .
Industrial Production Methods: Industrial production of this compound typically involves high-yield incorporation of the photo-reactive amino acid into proteins recombinantly expressed in Escherichia coli. This method reduces the required amount of the photo-reactive amino acid while maintaining high incorporation rates .
Analyse Des Réactions Chimiques
Types of Reactions: Photo-lysine-d2-1 undergoes photo-cross-linking reactions upon UV irradiation. The diazirine group in the compound generates highly reactive species that react with adjacent molecules, resulting in covalent modifications .
Common Reagents and Conditions: The common reagents used in these reactions include diazirine, which is activated by UV light at a wavelength of approximately 365 nm. The reaction conditions typically involve controlled light intensity and irradiation time to enhance selectivity towards specific residues .
Major Products: The major products formed from these reactions are covalently modified proteins, which can be used for further analysis in structural biology and proteomics .
Applications De Recherche Scientifique
Photo-lysine-d2-1 has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of Photo-lysine-d2-1 involves the generation of reactive species upon UV irradiation. These reactive species covalently bind to proteins that interact with lysine post-translational modifications. The molecular targets include proteins with lysine residues, and the pathways involved are related to protein-protein interactions and post-translational modifications .
Comparaison Avec Des Composés Similaires
- Photo-DL-lysine
- 3’-azibutyl-N-carbamoyl-lysine (AbK)
Comparison: Photo-lysine-d2-1 is unique due to its deuterium labeling, which provides enhanced stability and precise tracking capabilities. Compared to Photo-DL-lysine, this compound offers better performance in capturing proteins that bind to lysine post-translational modifications. 3’-azibutyl-N-carbamoyl-lysine (AbK) also contains a diazirine functional group but differs in its structural attachment and specific applications .
Propriétés
Formule moléculaire |
C6H12N4O2 |
|---|---|
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
(2S)-2-amino-4-[3-(aminomethyl)diazirin-3-yl]-3,4-dideuteriobutanoic acid |
InChI |
InChI=1S/C6H12N4O2/c7-3-6(9-10-6)2-1-4(8)5(11)12/h4H,1-3,7-8H2,(H,11,12)/t4-/m0/s1/i1D,2D/t1?,2?,4- |
Clé InChI |
UQYHYAIQUDDSLT-WRHOHBQNSA-N |
SMILES isomérique |
[2H]C([C@@H](C(=O)O)N)C([2H])C1(N=N1)CN |
SMILES canonique |
C(CC1(N=N1)CN)C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[3-(azetidin-1-ium-1-ylidene)-6-(azetidin-1-yl)xanthen-9-yl]-4-carboxybenzoate](/img/structure/B12371343.png)
![4'-methyl-N~2~-[4-(trifluoromethyl)phenyl]-4,5'-bi-1,3-thiazole-2,2'-diamine](/img/structure/B12371355.png)

![trisodium;5-[[4-chloro-6-(N-ethylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12371369.png)






![[(Z)-hexadec-9-enyl] formate](/img/structure/B12371398.png)
![[4-[[2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B12371406.png)
![(5R,6S)-3-[(3R)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-5-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B12371412.png)
